REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N:6]1[CH:11]=[CH:10][C:9]([C:12]([OH:14])=[O:13])=[CH:8][C:7]=1[C:15]([OH:17])=[O:16].[CH3:18]O>>[CH3:18][O:16][C:15]([C:7]1[CH:8]=[C:9]([CH:10]=[CH:11][N:6]=1)[C:12]([OH:14])=[O:13])=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=C(C=C1)C(=O)O)C(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 5° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour and 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the thus precipitated white solid was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
A 5.7 g portion of this product was dissolved in 100 ml of methanol
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled
|
Type
|
STIRRING
|
Details
|
stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
By collecting the thus precipitated white solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C(C(=O)O)C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |